molecular formula C12H13NO2S3 B11604767 (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

Cat. No.: B11604767
M. Wt: 299.4 g/mol
InChI Key: FIIWHQCDYPZZLN-PWSUYJOCSA-N
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Description

(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thieno ring fused with a thiazole ring, and the presence of a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and dione precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is crucial in industrial settings to ensure the compound’s consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl or methyl groups, leading to a wide range of derivatives.

Scientific Research Applications

(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C12H13NO2S3

Molecular Weight

299.4 g/mol

IUPAC Name

(3aS,6aS)-3a-methyl-5,5-dioxo-3-phenyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C12H13NO2S3/c1-12-8-18(14,15)7-10(12)17-11(16)13(12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,12+/m1/s1

InChI Key

FIIWHQCDYPZZLN-PWSUYJOCSA-N

Isomeric SMILES

C[C@]12CS(=O)(=O)C[C@H]1SC(=S)N2C3=CC=CC=C3

Canonical SMILES

CC12CS(=O)(=O)CC1SC(=S)N2C3=CC=CC=C3

solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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